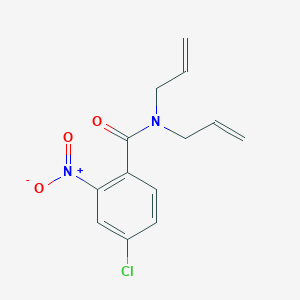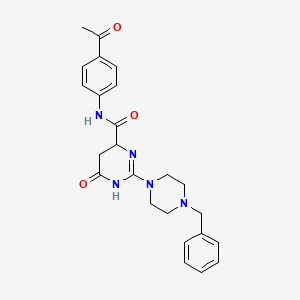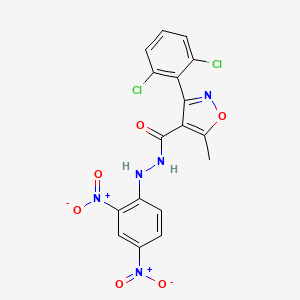![molecular formula C23H23N3O5 B14939199 Methyl 3-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)propanoate](/img/structure/B14939199.png)
Methyl 3-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)propanoate is a complex organic compound that features a combination of aromatic and heterocyclic structures
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)propanoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidin-2,5-dione core, followed by the introduction of the 4-methylphenyl group through a Friedel-Crafts acylation reaction. The quinoxaline moiety is then introduced via a condensation reaction with an appropriate diamine. The final esterification step involves the reaction of the intermediate with methanol under acidic conditions to yield the desired methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Methyl 3-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
Methyl 3-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of Methyl 3-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)propanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes or signaling pathways.
類似化合物との比較
Similar Compounds
- Methyl 3-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)propanoate
- Methyl 3-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)propanoate
Uniqueness
Methyl 3-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)propanoate is unique due to its specific combination of functional groups and structural features
特性
分子式 |
C23H23N3O5 |
|---|---|
分子量 |
421.4 g/mol |
IUPAC名 |
methyl 3-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)propanoate |
InChI |
InChI=1S/C23H23N3O5/c1-13-7-9-15(10-8-13)26-19(27)12-14(22(26)29)11-16(23(30)31-2)20-21(28)25-18-6-4-3-5-17(18)24-20/h3-10,14,16,20,24H,11-12H2,1-2H3,(H,25,28) |
InChIキー |
XJCFFPZDWUPKOL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)CC(C3C(=O)NC4=CC=CC=C4N3)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-Chlorophenyl)-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione](/img/structure/B14939137.png)
![methyl 5-{[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,2,3-thiadiazole-4-carboxylate](/img/structure/B14939143.png)

![6-(2-Methoxyphenyl)-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4-ol](/img/structure/B14939154.png)
![N-{(Z)-[(2-bromophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-1-phenylmethanesulfonamide](/img/structure/B14939155.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-N-(thiophen-2-ylcarbonyl)thiophene-2-carboxamide](/img/structure/B14939160.png)
![N-[4-(butan-2-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B14939163.png)

![N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide](/img/structure/B14939170.png)
![dimethyl 2-[6-ethoxy-2,2-dimethyl-3-thioxo-1-{[4-(trifluoromethyl)phenyl]carbonyl}-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B14939186.png)

![2-(4-methyl-1,3,6-trioxo-2-phenyloctahydro-7H-4,7-epithiopyrrolo[3,4-c]pyridin-7-yl)-N-phenylacetamide](/img/structure/B14939201.png)
